
1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine is an organic heterobicyclic compound that belongs to the class of pyrrolizines. It is a nitrogen-containing heterocyclic compound, which makes it an important structure in various chemical and biological applications. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused with a piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of N-methylpyrrole with a suitable aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Substitution reactions can be facilitated by reagents like halogens, alkyl halides, or sulfonyl chlorides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-Methyl-2,3,5,6-tetrahydro-1H-pyrrolizine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone share structural similarities with this compound.
Uniqueness: The unique bicyclic structure of this compound, along with its specific functional groups, gives it distinct chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
76466-49-4 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.20 g/mol |
IUPAC 名称 |
1-methyl-2,3,5,6-tetrahydro-1H-pyrrolizine |
InChI |
InChI=1S/C8H13N/c1-7-4-6-9-5-2-3-8(7)9/h3,7H,2,4-6H2,1H3 |
InChI 键 |
YNMGGMZZMOAVQD-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN2C1=CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


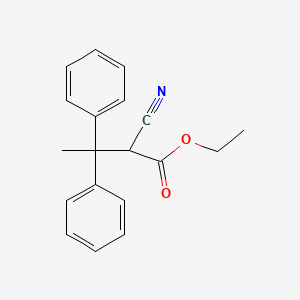
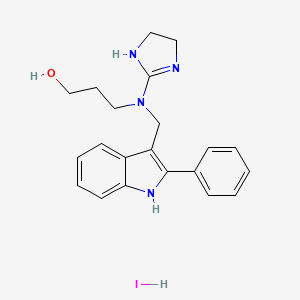
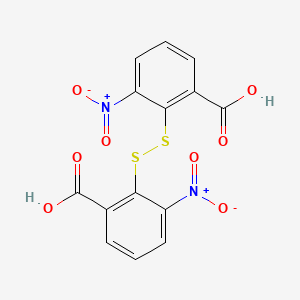
![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)

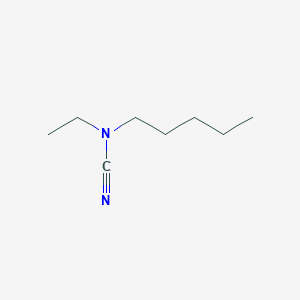

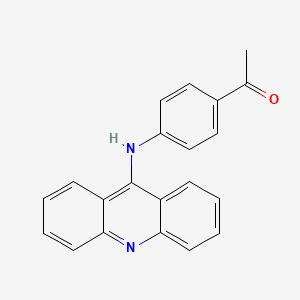
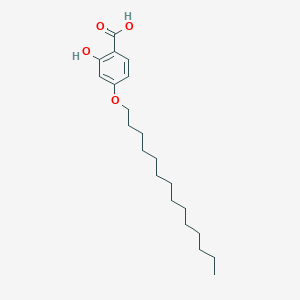
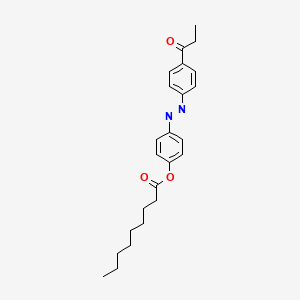
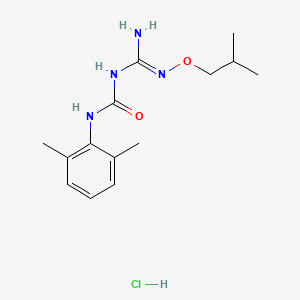
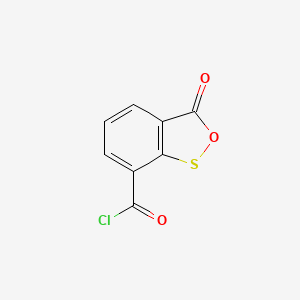
![[3-(methoxycarbonylamino)phenyl] N-ethyl-N-phenylcarbamate](/img/structure/B14443084.png)
